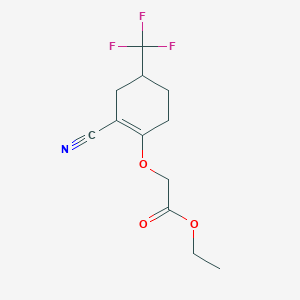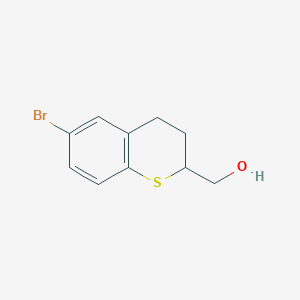
(6-Bromothiochroman-2-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromothiochroman-2-YL)methanol is a chemical compound with the molecular formula C10H11BrOS It is a derivative of thiochroman, where a bromine atom is substituted at the 6th position and a methanol group is attached to the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromothiochroman-2-YL)methanol typically involves the bromination of thiochroman followed by the introduction of a methanol group. One common method is to start with thiochroman, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The brominated intermediate is then reacted with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents, along with rigorous quality control measures, ensures the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Bromothiochroman-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: (6-Bromothiochroman-2-YL)carboxylic acid.
Reduction: Thiochroman-2-YL)methanol.
Substitution: (6-Azidothiochroman-2-YL)methanol, (6-Cyanothiochroman-2-YL)methanol.
Wissenschaftliche Forschungsanwendungen
(6-Bromothiochroman-2-YL)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (6-Bromothiochroman-2-YL)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the methanol group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The sulfur atom in the thiochroman ring can also engage in unique interactions, contributing to the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Bromopyridin-2-yl)methanol: Similar structure but with a pyridine ring instead of a thiochroman ring.
(6-Bromochroman-2-yl)methanol: Similar structure but with an oxygen atom instead of sulfur in the ring.
(6-Bromoindole-2-yl)methanol: Contains an indole ring, offering different electronic properties.
Uniqueness
(6-Bromothiochroman-2-YL)methanol is unique due to the presence of both a bromine atom and a sulfur-containing thiochroman ring. This combination imparts distinct chemical and physical properties, such as enhanced reactivity and stability, making it valuable for specific applications in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C10H11BrOS |
|---|---|
Molekulargewicht |
259.16 g/mol |
IUPAC-Name |
(6-bromo-3,4-dihydro-2H-thiochromen-2-yl)methanol |
InChI |
InChI=1S/C10H11BrOS/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6H2 |
InChI-Schlüssel |
BDUCUHYUHZEBTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)Br)SC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 6-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13045059.png)
![[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13045064.png)
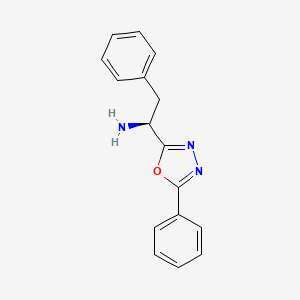
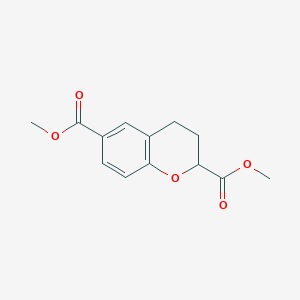
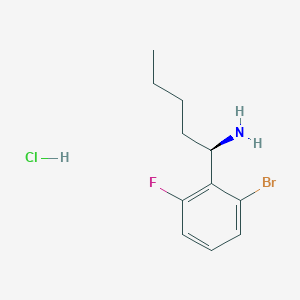
![7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13045102.png)
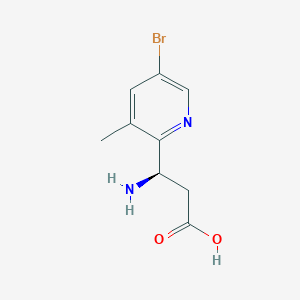
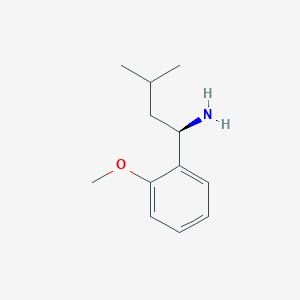
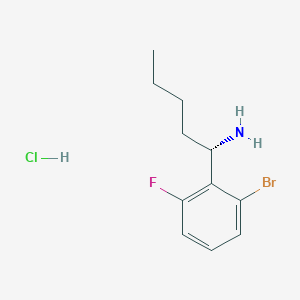

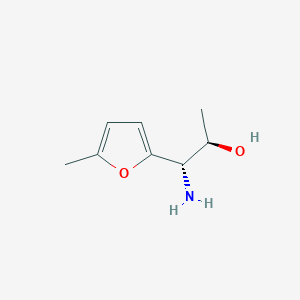
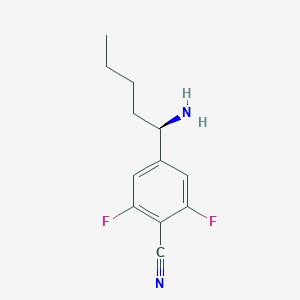
![N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13045150.png)
